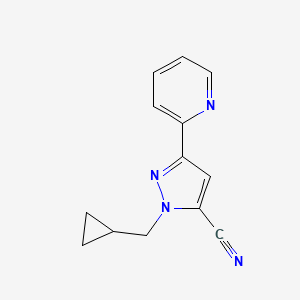
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-carbonitril
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-carbonitril“ gesucht, aber leider liefern die verfügbaren Informationen keine detaillierte Analyse einzigartiger Anwendungen für diese spezifische Verbindung. Die Suchergebnisse zeigen, dass verwandte Verbindungen in verschiedenen Bereichen wie Materialwissenschaften, Pharmazeutika und medizinischer Chemie eingesetzt wurden , geben aber keine spezifischen Details für die Verbindung an.
Wirkmechanismus
- A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
Imidazopyridine
is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids
were identified as novel efficient ligands for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water .Biologische Aktivität
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, with the CAS number 2098003-68-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a pyridine moiety that may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is with a molecular weight of 224.26 g/mol. Its structure includes:
- A cyclopropylmethyl group,
- A pyridin-2-yl substituent,
- A pyrazole core with a carbonitrile functional group.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties. This compound's structural features suggest potential efficacy against various pathogens, although specific data on its antimicrobial activity remains limited.
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects, similar to other pyrazole derivatives. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Anticancer Potential
Initial studies suggest that compounds with similar structures have shown promise in anticancer research. The ability of 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile to induce apoptosis or inhibit tumor growth warrants further investigation.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of pyrazole derivatives:
| Study | Findings |
|---|---|
| Hamidian et al. (2013) | Reported that pyrazole derivatives exhibit significant inhibition of tyrosinase, suggesting potential in treating hyperpigmentation disorders. |
| PMC6556150 (2018) | Discussed the role of pyrazoles in modulating GPCRs, indicating their potential as allosteric modulators in therapeutic applications. |
| BenchChem (2024) | Highlighted the synthesis routes and potential applications of similar compounds in medicinal chemistry, emphasizing their role as enzyme inhibitors and probes for biological studies. |
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDZJCRBCZLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















